Ethyl 2-[(2-iodobenzoyl)amino]benzoate
Description
Ethyl 2-[(2-iodobenzoyl)amino]benzoate is an aromatic ester derivative characterized by a benzamide core substituted with an iodine atom at the 2-position of the benzoyl group and an ethyl ester moiety. Its molecular formula is C₁₆H₁₄INO₃, with an average molecular mass of 395.20 g/mol (estimated from analogs in and ). The compound’s structure is closely related to halogenated benzamides, which are frequently explored as intermediates in drug synthesis and crystallography studies .
Properties
Molecular Formula |
C16H14INO3 |
|---|---|
Molecular Weight |
395.19 g/mol |
IUPAC Name |
ethyl 2-[(2-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14INO3/c1-2-21-16(20)12-8-4-6-10-14(12)18-15(19)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
UCLFTVJOANMDQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Ethyl 2-[(2-bromobenzoyl)amino]benzoate
- Molecular Formula: C₁₆H₁₄BrNO₃
- Average Mass : 348.20 g/mol
- Key Differences :
- The bromine atom (Br) replaces iodine (I), reducing molecular weight and altering polarizability.
- Bromine’s lower atomic radius may enhance solubility in organic solvents compared to iodine.
- Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is higher due to Br’s superior leaving-group ability relative to I in certain contexts .
Ethyl 2-(2-iodobenzoyl)benzoate
- CAS Number : 890098-33-6
- Structure: Lacks the amino linker present in the target compound, directly bonding the benzoyl group to the benzoate ester.
Functional Group Variants
Ethyl 2-[(2-cyanoacetyl)amino]benzoate
- CAS Number : 904597-52-0
- Key Features: Substitution of the iodobenzoyl group with a cyanoacetyl moiety (–CO–C≡N). The electron-withdrawing cyano group enhances acidity of adjacent protons, facilitating nucleophilic reactions. Applications: Widely used as a pharmaceutical intermediate for synthesizing heterocycles (e.g., triazoles) and bioactive molecules .
Ethyl 2-(1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamido)benzoate
- CAS Number : 304872-76-2
- Structure: Incorporates a quinoline ring system, introducing π-π stacking interactions and extended conjugation.
- This structural complexity also raises the melting point compared to simpler benzamide derivatives .
Physicochemical and Reactivity Comparison
| Compound | Molecular Formula | Average Mass (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|
| Ethyl 2-[(2-iodobenzoyl)amino]benzoate | C₁₆H₁₄INO₃ | 395.20 | Iodine, amino linker | High molecular weight, potential for radiolabeling |
| Ethyl 2-[(2-bromobenzoyl)amino]benzoate | C₁₆H₁₄BrNO₃ | 348.20 | Bromine | Enhanced cross-coupling reactivity |
| Ethyl 2-[(2-cyanoacetyl)amino]benzoate | C₁₂H₁₂N₂O₃ | 232.24 | Cyanoacetyl | Acidic protons, versatile synthetic intermediate |
| Quinoline-derived analog | C₂₁H₂₁N₂O₅ | 381.41 | Quinoline | Rigid structure, enzyme inhibition potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
